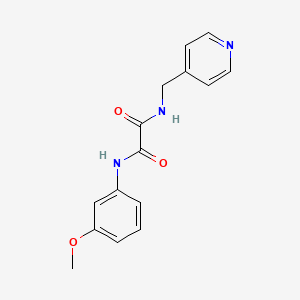
N-(3-Methoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, optical properties, and reactivity. Techniques like IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry might be used .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
N-(3-Methoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide is a compound of interest in the field of chemical synthesis and medicinal chemistry. It serves as a chemical intermediate in the synthesis of various pharmaceutical compounds. One notable application involves the synthesis of inhibitors for the Met kinase superfamily, where analogs demonstrate significant tumor stasis in preclinical models. This highlights the compound's potential in cancer therapy research (Schroeder et al., 2009). Additionally, the compound has been explored as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia et al., 2022).
Biological Studies and Therapeutic Potentials
In biological studies, derivatives of N-(3-Methoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide have shown promise in various therapeutic areas. For example, pyridine derivatives have been evaluated for their antibacterial activities, indicating potential as novel antibiotics (Bera et al., 2017). Moreover, N,O-hybrid diamide ligands derived from the compound have been studied for the selective separation of actinides over lanthanides, suggesting applications in nuclear waste management (Meng et al., 2021).
Analytical and Material Science Applications
In material science, the compound has been involved in the development of advanced materials, such as in the synthesis of extended N4-(3-arylpropyl)oxy derivatives of uridine-5′-triphosphate for G protein-coupled receptor studies, showcasing its utility in biochemical research and drug development (Jayasekara et al., 2014). Furthermore, pyridine derivatives based on the compound have shown efficacy as insecticides, demonstrating the compound's versatility in agricultural applications (Bakhite et al., 2014).
Environmental and Sensor Technologies
Lastly, the compound's derivatives have been explored in environmental and sensor technologies. For instance, it has been used in the development of co-sensitized solar cells, highlighting its potential in renewable energy technologies (Wei et al., 2015). Additionally, metal-organic frameworks (MOFs) incorporating the compound have been investigated for their luminescence properties, offering applications in chemical sensing and luminescent materials (Qu et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-4-2-3-12(9-13)18-15(20)14(19)17-10-11-5-7-16-8-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYZKGEYMMICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709602.png)
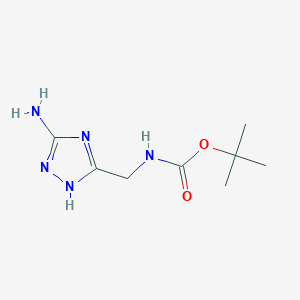
methanone](/img/structure/B2709604.png)
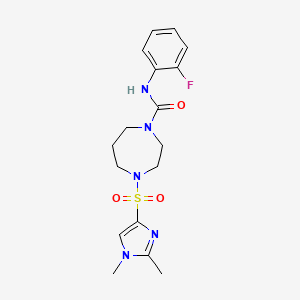
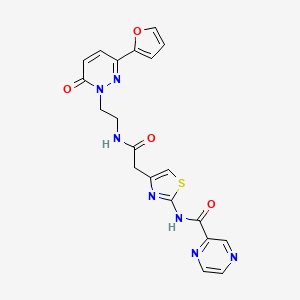

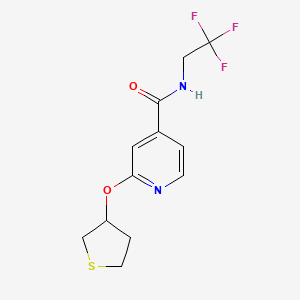
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2709616.png)
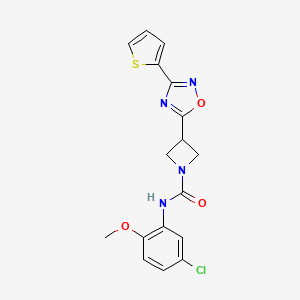

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)